1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFDFKXTVZONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazine derivatives with piperidine. The process can be optimized for yield and purity using various methods, including microwave-assisted synthesis and conventional heating techniques. The compound is often obtained as a dihydrochloride salt to enhance solubility in biological assays.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. In vitro studies have demonstrated that the compound induces apoptosis and disrupts the cell cycle, particularly in the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.18 | Induces apoptosis |
| A549 | 0.045 | Cell cycle arrest |
| BEL-7402 | 0.9 | DNA damage response activation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Inhibition of Kinases : The compound has been identified as an inhibitor of the mTORC signaling pathway, which plays a crucial role in cell growth and proliferation.
- Serotonin Reuptake Inhibition : Similar compounds have demonstrated serotonin reuptake inhibitory activity, suggesting potential applications in treating mood disorders.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Neuroprotective Study
Another research effort focused on the neuroprotective properties of the compound against oxidative stress-induced damage in neuronal cells. The results indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell survival rates .
Scientific Research Applications
Chemical Properties and Structure
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride has the molecular formula and a molecular weight of approximately 251.16 g/mol. The compound features a piperidine ring substituted at the 4-position with a pyrazine moiety, enhancing its solubility and reactivity in biological environments .
Neurological Disorders
This compound has been investigated for its potential to modulate muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and disorders such as schizophrenia. Research indicates that compounds targeting these receptors can provide therapeutic benefits by improving cognitive deficits associated with such disorders.
Case Study:
In a study examining the effects of M4 receptor antagonists, 1-pyrazin-2-ylpiperidin-4-amine demonstrated significant binding affinity, suggesting its potential as a treatment for cognitive impairments.
Cancer Research
The compound has also been explored for its role in inhibiting pathways relevant to cancer progression. Specifically, it may act as an mTORC (mechanistic target of rapamycin complex) inhibitor, which is crucial in cancer biology due to its role in cell growth and proliferation .
Data Table: mTORC Inhibition Studies
Chemical Synthesis and Reactivity
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the piperidine nitrogen atom. The presence of the pyrazine ring allows for additional reactivity, making it suitable for further modifications in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride with structurally analogous piperidine derivatives, emphasizing substituent variations, physicochemical properties, and hazard profiles.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | CAS Number | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | C9H14Cl2N4 | 267.15 | Pyrazin-2-yl | 440102-39-6 | High nitrogen content; used in drug discovery |
| 1-(Quinoxalin-2-yl)piperidin-4-amine HCl | C13H16ClN5 | 285.75 | Quinoxalin-2-yl | 1185317-72-9 | Quinoxaline moiety enhances DNA-binding potential; studied in anticancer research |
| 1-(Pyrimidin-2-yl)piperidin-4-amine diHCl | C9H16Cl2N4 | 251.16 | Pyrimidin-2-yl | 1179369-48-2 | Acute oral toxicity (Category 4); respiratory irritant |
| 1-(4-Chlorobenzyl)piperidin-4-amine HCl | C12H16Cl2N2 | 271.18 | 4-Chlorobenzyl | 1158497-67-6 | Lipophilic substituent improves blood-brain barrier penetration |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl | C9H13N3·2HCl | 236.14 | Pyrrolidin-1-yl (on pyridine) | 1193388-05-4 | Unclassified hazards; used in kinase inhibitor synthesis |
| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl | C12H17Cl2N3O | 292.2 | Pyridin-4-yl methanone | 1286265-79-9 | No GHS classification; research applications in receptor modulation |
Structural and Functional Differences
- Pyrazine vs. Pyrimidine/Quinoxaline: The pyrazine ring in the parent compound provides a distinct electronic profile compared to pyrimidine () or quinoxaline ().
- Substituent Position : Derivatives like 1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride (CAS: 1185319-30-5) differ in substituent placement, altering steric effects and binding affinity in biological targets .
Pharmacological Relevance
- Anticancer Potential: Quinoxaline derivatives (e.g., ) exhibit DNA intercalation properties, whereas pyrazine analogs may target kinase pathways due to nitrogen-rich aromaticity .
- Neurological Applications : The 4-chlorobenzyl analog () demonstrates enhanced lipophilicity, making it suitable for central nervous system drug candidates .
Q & A
Q. How can researchers optimize the synthesis of 1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride for high purity in pharmacological studies?
Methodological Answer: The synthesis of piperazine-dihydrochloride derivatives typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example:
- Step 1: React pyrazine-2-carboxylic acid derivatives with piperidin-4-amine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to form the pyrazine-piperidine backbone .
- Step 2: Purify the product using column chromatography (e.g., chloroform:methanol = 3:1 v/v) to remove unreacted precursors .
- Step 3: Treat the freebase with hydrogen chloride (HCl) in a solvent like diethyl ether to form the dihydrochloride salt, followed by crystallization .
Key Parameters for Optimization:
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Reaction pH | 8–10 (alkaline) | Minimizes side reactions |
| Temperature | 60–80°C | Balances reaction rate and decomposition |
| Solvent System | Anhydrous DMF or THF | Enhances solubility of intermediates |
Validation: Use HPLC (C18 column, UV detection at 200–220 nm) to confirm purity >95% .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- HPLC Analysis:
- Spectroscopic Methods:
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Conditions: Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 4 weeks.
- Analysis: Monitor degradation via HPLC and quantify impurities (e.g., hydrolyzed pyrazine derivatives) .
- Environmental Factors:
- pH Sensitivity: Test solubility and stability in buffers (pH 3–9). Piperidine derivatives often degrade in acidic conditions due to protonation of the amine group .
- Light Sensitivity: Perform photostability studies (ICH Q1B) using UV-Vis irradiation to detect photodegradation products .
Advanced Research Questions
Q. How can contradictions in stability data across studies be resolved?
Methodological Answer: Discrepancies often arise from differences in experimental design. To resolve them:
- Control Variables: Standardize humidity, temperature, and light exposure across labs.
- Orthogonal Analytical Methods: Combine HPLC with LC-MS to identify degradation pathways (e.g., oxidation of the piperidine ring) .
- Statistical Analysis: Use multivariate ANOVA to isolate factors (e.g., pH vs. temperature) contributing to instability .
Case Study: Octenidine dihydrochloride (a structurally similar compound) showed no cytotoxicity in vivo despite in vitro fibroblast toxicity due to differences in metabolic clearance .
Q. What strategies improve receptor-binding selectivity for this compound in neurological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Computational Modeling:
Q. How can researchers address discrepancies between in vitro cytotoxicity and in vivo tolerability?
Methodological Answer:
- Metabolic Profiling:
- Use hepatic microsome assays to identify metabolites that may detoxify the compound in vivo .
- Solubility Optimization:
- Multi-Model Validation:
- Test in 3D cell cultures or organoids to bridge the gap between monolayer cell assays and animal models .
Data Contradiction Analysis Example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
